molecular formula C25H26N4O4S2 B12153083 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153083
M. Wt: 510.6 g/mol
InChI Key: ILPFQPFELOOVQN-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, amino, thioxo, and pyrido-pyrimidinone moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioxo-thiazolidinylidene moiety: This step may involve the reaction of a thioamide with a suitable aldehyde or ketone.

    Attachment of the hydroxyethoxyethylamino group: This can be done through nucleophilic substitution reactions, where an amino group is introduced to the ethoxyethanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl or thioxo groups, potentially yielding alcohols or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxy groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industrial applications, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with variations in functional groups.

    Thioxo-thiazolidinylidene derivatives: Compounds with similar thioxo-thiazolidinylidene moieties.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with the same core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O4S2/c1-17-7-8-21-27-22(26-10-13-33-14-12-30)19(23(31)29(21)16-17)15-20-24(32)28(25(34)35-20)11-9-18-5-3-2-4-6-18/h2-8,15-16,26,30H,9-14H2,1H3/b20-15-

InChI Key

ILPFQPFELOOVQN-HKWRFOASSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.